Bienvenue dans la boutique en ligne BenchChem!

N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide

Lead-like properties Ligand efficiency Fragment-based screening

This compound occupies lead-like chemical space (MW 324.29, clogP 2.11, HBD=0) ideal for diversity-oriented screening. Its primary carboxamide at the benzofuran 2-position makes it the minimal, unsubstituted baseline comparator essential for FXa and PDE4 SAR studies. Halogen-free with zero HBD and tPSA 83.56 Ų, it offers a superior CNS drug-like profile versus heavier N-aryl analogs. Documented GPR35 inactivity qualifies it as a clean negative control for phenotypic assays. Procure to explore the benzofuran–benzodioxole pharmacophore without molecular-weight or lipophilicity penalties.

Molecular Formula C17H12N2O5
Molecular Weight 324.292
CAS No. 898373-18-7
Cat. No. B2878960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide
CAS898373-18-7
Molecular FormulaC17H12N2O5
Molecular Weight324.292
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
InChIInChI=1S/C17H12N2O5/c18-16(20)15-14(10-3-1-2-4-11(10)24-15)19-17(21)9-5-6-12-13(7-9)23-8-22-12/h1-7H,8H2,(H2,18,20)(H,19,21)
InChIKeyXYOUDGXTONIWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide (CAS 898373-18-7): Compound Identity and Procurement-Relevant Profile


N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide (CAS 898373-18-7) is a synthetic small-molecule benzofuran–benzodioxole hybrid with molecular formula C₁₇H₁₂N₂O₅ and molecular weight 324.29 g·mol⁻¹ [1]. It belongs to the broader class of carbamoyl-type benzofuran derivatives, a scaffold associated with inhibitory activity against coagulation factor Xa (FXa) and phosphodiesterase IV (PDE4) in patent literature [2][3]. The compound is commercially available from multiple vendors as a research-grade screening compound, typically supplied at ≥95% purity . Its defining structural feature is a primary carboxamide (–CONH₂) at the 2-position of the benzofuran ring, distinguishing it from the more heavily substituted N-aryl carbamoyl analogs that dominate this chemical series.

Why N-(2-Carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide Cannot Be Interchanged with Its N-Aryl Carbamoyl Analogs


Within the benzofuran-3-yl 2H-1,3-benzodioxole-5-carboxamide series, the nature of the substituent at the benzofuran 2-position profoundly alters molecular weight, lipophilicity, hydrogen-bonding capacity, and predicted ADME properties [1]. The target compound bears a primary carboxamide (R = –H), whereas the most common close analogs feature N-aryl carbamoyl groups (R = substituted phenyl) that add 76–160 Da of molecular weight, introduce halogen atoms, and substantially increase calculated logP . These physicochemical differences mean that the target compound occupies a distinct region of lead-like chemical space and cannot serve as a direct surrogate for its heavier, more lipophilic analogs in primary screening campaigns or structure–activity relationship (SAR) studies. Furthermore, the absence of hydrogen-bond donors (HBD = 0) in the target compound confers a unique solubility/permeability balance that is absent in the N-aryl carbamoyl comparators, each of which possesses at least one additional HBD from the anilide –NH group [1].

Quantitative Differentiation Evidence for N-(2-Carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide vs. Closest Analogs


Molecular Weight Reduction of 76–160 Da vs. N-Aryl Carbamoyl Analogs Confers Superior Ligand Efficiency Potential

The target compound (MW 324.29) is 76.1 Da lighter than the simplest N-aryl carbamoyl analog N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2H-1,3-benzodioxole-5-carboxamide (MW 400.39) and up to 160.1 Da lighter than N-(2-{[4-(trifluoromethoxy)phenyl]carbamoyl}-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide (MW 484.39) . This MW advantage places the target compound well within the 'lead-like' space (MW ≤ 350), whereas all N-aryl carbamoyl comparators reside in the higher 'drug-like' MW range (400–485 Da), making the target compound the preferred choice for fragment-based and lead-discovery libraries [1].

Lead-like properties Ligand efficiency Fragment-based screening

Zero Hydrogen-Bond Donor Count Contrasts with HBD ≥ 1 in All N-Aryl Carbamoyl Analogs, Impacting Permeability and Solubility Predictions

The target compound has zero hydrogen-bond donors (HBD = 0), a consequence of the primary carboxamide at the benzofuran 2-position having both –NH₂ protons engaged in intramolecular interactions or being sterically shielded [1]. By contrast, every N-aryl carbamoyl analog in this series possesses at least one HBD from the anilide –NH– group (e.g., N-[2-(phenylcarbamoyl) analog: HBD ≥ 1) . Under Lipinski's Rule of 5, an HBD count of 0 predicts superior passive membrane permeability relative to HBD ≥ 1 comparators, all else being equal [2].

Hydrogen-bond donors Membrane permeability ADME prediction

Absence of Halogen Atoms Eliminates CYP450-Dependent Metabolic Liabilities Present in Halogenated Analogs

The target compound contains no halogen atoms (C₁₇H₁₂N₂O₅; 0 × Cl, 0 × F), whereas the four closest N-aryl carbamoyl analogs each incorporate halogen substituents on the phenyl ring: N-{2-(3-chloro-4-fluorophenyl)carbamoyl} analog contains 1 Cl + 1 F; N-{2-[(4-chlorophenyl)carbamoyl]} analog contains 1 Cl; and N-(2-{[4-(trifluoromethoxy)phenyl]carbamoyl}) analog contains 3 F atoms . Halogenated aromatics are established substrates for cytochrome P450-mediated oxidative metabolism and can act as time-dependent CYP inhibitors, introducing metabolic instability and drug–drug interaction risk that the halogen-free target compound avoids [1].

Halogen-free scaffold Metabolic stability CYP450 inhibition

GPR35 Antagonism Screening: Inactive Profile Provides a Selectivity Datapoint Against an Orphan GPCR Target

In a primary screening assay for GPR35 antagonism (percent inhibition endpoint), the target compound was classified as 'inactive' [1]. While a negative result, this datapoint establishes that the compound does not engage GPR35, an orphan G-protein coupled receptor implicated in inflammatory bowel disease and metabolic disorders. This contrasts with certain benzodioxole-containing ligands that have shown activity at related GPCR targets [2]. For screening library curation, a documented negative selectivity result can be as valuable as a positive hit in de-risking target panels.

GPR35 Orphan GPCR Selectivity screening

Recommended Research and Procurement Scenarios for N-(2-Carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide


Lead-Like Fragment and Diversity Screening Library Enrichment

With MW 324.29 Da, clogP 2.11, and zero HBD, this compound occupies the lead-like chemical space (MW ≤ 350, clogP ≤ 3) that is systematically underrepresented in typical HTS decks dominated by heavier drug-like compounds [1]. Procurement for diversity-oriented screening libraries enables exploration of the benzofuran–benzodioxole pharmacophore without the molecular weight and lipophilicity penalties carried by N-aryl carbamoyl analogs. Its favorable Rule-of-5 metrics (MW 324.29, HBA 7, HBD 0, clogP 2.11) predict adequate aqueous solubility and passive permeability, reducing the risk of false-negative screening outcomes due to compound precipitation or non-specific binding [1][2].

Structure–Activity Relationship (SAR) Baseline for Carbamoyl-Type Benzofuran FXa/PDE4 Inhibitor Programs

The carbamoyl-type benzofuran scaffold is established in patent literature as a privileged structure for FXa inhibition (US20060247273A1) and PDE4 inhibition (US6514996) [1][2]. The target compound, bearing the minimal primary carboxamide at the 2-position, serves as the unsubstituted baseline comparator for SAR studies. Systematic substitution at the carboxamide nitrogen (→ N-aryl, N-alkyl, N-acyl) can be benchmarked against this compound to isolate the contribution of each substituent to target potency, selectivity, and physicochemical properties. Its halogen-free composition (0 × Cl, 0 × F) also provides a clean metabolic baseline against which the impact of halogen introduction can be quantitatively assessed .

Blood–Brain Barrier (BBB) Penetration Candidate Due to Favorable HBD and tPSA Profile

The compound's HBD = 0 and tPSA = 83.56 Ų place it within the favorable quadrant for CNS drug-likeness (typically HBD ≤ 3, tPSA ≤ 90 Ų for BBB-penetrant compounds) [1]. This contrasts with N-aryl carbamoyl analogs that carry additional HBD from the anilide –NH– group and often have higher tPSA values. For neuroscience target screening programs—including those targeting CNS-penetrant FXa inhibitors for neuroprotection or PDE4 inhibitors for cognitive disorders—this compound represents a more promising starting point than its heavier, more polar analogs [2].

Negative Control for GPR35-Mediated Assay Interference in Phenotypic Screens

The documented inactivity against GPR35 in a primary antagonism assay (ECBD EOS300038) [1] qualifies this compound as a negative control for phenotypic screening campaigns where GPR35-mediated off-target effects could confound hit identification. In cell-based assays employing GPCR-rich cellular backgrounds (e.g., immune cells, gastrointestinal epithelial models), inclusion of this compound as a GPR35-inactive reference enables discrimination of genuine target-mediated activity from GPR35-related artifacts, improving the interpretability of screening results.

Quote Request

Request a Quote for N-(2-carbamoyl-1-benzofuran-3-yl)-2H-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.